molecular formula C10H23ClN2O2 B6214760 tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride CAS No. 2728725-18-4

tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride

Cat. No.: B6214760
CAS No.: 2728725-18-4
M. Wt: 238.8
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Description

tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride: is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its tert-butyl group, which provides steric hindrance, and its carbamate moiety, which is often used in the protection of amines during synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, (2R,4R)-4-aminopentan-2-ol, is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate.

    Formation of the Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

    Oxidation and Reduction: While the compound itself is relatively stable, the amino group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Produces the free amine and tert-butanol.

    Substitution: Depending on the substituent, various alkylated or acylated derivatives can be formed.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride is used as a protecting group for amines. This allows chemists to perform reactions on other parts of the molecule without affecting the amino group.

Biology and Medicine

The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors. Its stability and reactivity make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).

Industry

In the chemical industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride exerts its effects depends on its application. In medicinal chemistry, it often acts as a prodrug, where the carbamate group is cleaved in vivo to release the active amine. This process involves enzymatic hydrolysis, typically by esterases, which target the carbamate linkage.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate
  • tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate acetate
  • tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate sulfate

Uniqueness

The hydrochloride salt form of tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate offers enhanced solubility in aqueous solutions, making it more suitable for biological applications compared to its non-salt counterparts. Additionally, the specific stereochemistry (2R,4R) provides a unique spatial arrangement that can influence its reactivity and interaction with biological targets.

This detailed overview should provide a comprehensive understanding of tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2728725-18-4

Molecular Formula

C10H23ClN2O2

Molecular Weight

238.8

Purity

95

Origin of Product

United States

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